molecular formula C17H30Cl2N5O8PS B12289720 4-Glutathionyl cyclophosphamide

4-Glutathionyl cyclophosphamide

Cat. No.: B12289720
M. Wt: 566.4 g/mol
InChI Key: CXEDBYAXQXFDHD-UHFFFAOYSA-N
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Description

4-Glutathionyl cyclophosphamide is a metabolite of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. This compound is formed when cyclophosphamide undergoes metabolic transformation, incorporating a glutathione moiety. The addition of glutathione enhances the compound’s ability to inhibit cancer cell growth by acting as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Glutathionyl cyclophosphamide involves the hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide, which then reacts with glutathione. This reaction can be catalyzed by enzymes such as peroxygenases from fungi like Marasmius rotula. The reaction conditions typically involve the use of hydrogen peroxide as a co-substrate .

Industrial Production Methods: The use of biocatalysts like peroxygenases can enhance the yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Glutathionyl cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and detoxification.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.

    Reduction: Reducing agents like glutathione can facilitate the conversion of cyclophosphamide metabolites.

    Substitution: The substitution reactions often involve nucleophiles like glutathione, which replace specific functional groups in the cyclophosphamide molecule.

Major Products: The major products formed from these reactions include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites play crucial roles in the compound’s pharmacological activity .

Scientific Research Applications

4-Glutathionyl cyclophosphamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Glutathionyl cyclophosphamide involves its conversion to active metabolites that form DNA crosslinks, inhibiting DNA replication and inducing apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in cell cycle regulation. The pathways involved in its action include the activation of p53-mediated apoptosis and the inhibition of DNA repair mechanisms .

Comparison with Similar Compounds

    4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, involved in its pharmacological activity.

    Aldophosphamide: A tautomer of 4-hydroxycyclophosphamide, which further decomposes to form active metabolites.

    Phosphoramide Mustard: The ultimate cytotoxic metabolite responsible for DNA crosslinking.

Uniqueness: 4-Glutathionyl cyclophosphamide is unique due to the incorporation of a glutathione moiety, which enhances its ability to inhibit cancer cell growth and reduces its toxicity compared to other cyclophosphamide metabolites. This modification allows for more targeted and effective chemotherapy treatments .

Properties

Molecular Formula

C17H30Cl2N5O8PS

Molecular Weight

566.4 g/mol

IUPAC Name

2-amino-5-[[3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30)

InChI Key

CXEDBYAXQXFDHD-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl

Origin of Product

United States

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